2-Oxaspiro[5.5]undecan-9-one
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Overview
Description
2-Oxaspiro[5.5]undecan-9-one is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings, one of which contains an oxygen atom. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[5.5]undecan-9-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spiro scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the spirocyclic ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the Prins cyclization reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
2-Oxaspiro[5.5]undecan-9-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved may include inhibition of protein transporters or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxane-1,3-dithiane spiranes
- Bis(1,3-oxathiane) spiranes
- 1-Oxa-9-azaspiro[5.5]undecane
Uniqueness
2-Oxaspiro[5.5]undecan-9-one is unique due to its specific spirocyclic structure containing an oxygen atom. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-oxaspiro[5.5]undecan-9-one |
InChI |
InChI=1S/C10H16O2/c11-9-2-5-10(6-3-9)4-1-7-12-8-10/h1-8H2 |
InChI Key |
FQFGNYGTGWUIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)CC2)COC1 |
Origin of Product |
United States |
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